2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 40255-46-7
VCID: VC3839939
InChI: InChI=1S/C12H18ClN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2
SMILES: C1CN(CCN1CCN)C2=CC=C(C=C2)Cl
Molecular Formula: C12H18ClN3
Molecular Weight: 239.74 g/mol

2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine

CAS No.: 40255-46-7

Cat. No.: VC3839939

Molecular Formula: C12H18ClN3

Molecular Weight: 239.74 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine - 40255-46-7

Specification

CAS No. 40255-46-7
Molecular Formula C12H18ClN3
Molecular Weight 239.74 g/mol
IUPAC Name 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanamine
Standard InChI InChI=1S/C12H18ClN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2
Standard InChI Key UHIQVPRCDRTUKV-UHFFFAOYSA-N
SMILES C1CN(CCN1CCN)C2=CC=C(C=C2)Cl
Canonical SMILES C1CN(CCN1CCN)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₂H₁₈ClN₃ and a molecular weight of 239.75 g/mol . Its structure consists of a piperazine core substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with an ethylamine chain. The presence of the chlorophenyl moiety introduces electron-withdrawing effects, while the ethylamine side chain enhances solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₈ClN₃
Molecular Weight239.75 g/mol
Topological Polar Surface Area (TPSA)32.5 Ų
LogP (Octanol-Water Partition Coefficient)1.42
SMILES NotationClC1=CC=C(C=C1)N2CCN(CCN)CC2

The SMILES notation and InChIKey (UHIQVPRCDRTUKV-UHFFFAOYSA-N) provide unambiguous structural descriptors . The piperazine ring adopts a chair conformation, with the chlorophenyl group occupying an equatorial position to minimize steric strain .

Synthetic Pathways

Alkylation of Piperazine Derivatives

A common synthesis route involves the alkylation of 1-(4-chlorophenyl)piperazine with 2-chloroethylamine hydrochloride under basic conditions. This method, adapted from analogous piperazine syntheses , proceeds via nucleophilic substitution:

1-(4-Chlorophenyl)piperazine+2-ChloroethylamineBaseTarget Compound+HCl\text{1-(4-Chlorophenyl)piperazine} + \text{2-Chloroethylamine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Reaction optimization studies suggest that K₂CO₃ in acetonitrile at 80°C yields a 68% isolated product . Purification is typically achieved via column chromatography using a silica gel stationary phase and a dichloromethane/methanol (9:1) eluent .

Alternative Approaches

Patent WO2009057133A2 describes a multi-step synthesis starting from 4-chlorobenzhydryl piperazine, though this route is less efficient (45% yield) and requires stringent temperature control.

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing antihistamines and antipsychotics. For example, it is a key intermediate in the production of cetirizine-related compounds, as evidenced by USP reference standards .

Antimicrobial Research

Piperazine derivatives are explored for antifungal and antibacterial properties due to their ability to disrupt microbial cell membranes. The chlorophenyl group enhances lipophilicity, potentially improving penetration through bacterial cell walls.

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